Pcsk9-IN-1

Catalog No.
S15751001
CAS No.
M.F
C65H80FN11O12S2
M. Wt
1290.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pcsk9-IN-1

Product Name

Pcsk9-IN-1

IUPAC Name

(1S,4S,7S,13S,31S,34R,37S,51S)-51-[(5-fluoro-1H-indol-3-yl)methyl]-4-[(1R)-1-hydroxyethyl]-7-[(4-methoxyphenyl)methyl]-13,31,34-trimethyl-18,26-dithia-3,6,9,15,30,33,36,45,49,52-decazapentacyclo[35.11.5.120,24.139,43.09,13]pentapentaconta-20,22,24(55),39(54),40,42-hexaene-2,5,8,14,29,32,35,46,50,53-decone

Molecular Formula

C65H80FN11O12S2

Molecular Weight

1290.5 g/mol

InChI

InChI=1S/C65H80FN11O12S2/c1-37-57(81)71-38(2)58(82)73-51-30-41-9-6-10-42(27-41)33-69-54(79)20-19-50(72-61(85)52(74-60(51)84)31-45-34-68-49-18-15-46(66)32-48(45)49)59(83)76-56(39(3)78)62(86)75-53(29-40-13-16-47(89-5)17-14-40)63(87)77-24-8-22-65(77,4)64(88)67-23-26-91-36-44-12-7-11-43(28-44)35-90-25-21-55(80)70-37/h6-7,9-18,27-28,32,34,37-39,50-53,56,68,78H,8,19-26,29-31,33,35-36H2,1-5H3,(H,67,88)(H,69,79)(H,70,80)(H,71,81)(H,72,85)(H,73,82)(H,74,84)(H,75,86)(H,76,83)/t37-,38+,39+,50-,51-,52-,53-,56-,65-/m0/s1

InChI Key

FLUWFKYTQGWIFL-AHRQDPIESA-N

Canonical SMILES

CC1C(=O)NC(C(=O)NC2CC3=CC(=CC=C3)CNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4(C(=O)NCCSCC5=CC=CC(=C5)CSCCC(=O)N1)C)CC6=CC=C(C=C6)OC)C(C)O)NC(=O)C(NC2=O)CC7=CNC8=C7C=C(C=C8)F)C

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](C(=O)N[C@H]2CC3=CC(=CC=C3)CNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@]4(C(=O)NCCSCC5=CC=CC(=C5)CSCCC(=O)N1)C)CC6=CC=C(C=C6)OC)[C@@H](C)O)NC(=O)[C@@H](NC2=O)CC7=CNC8=C7C=C(C=C8)F)C

Proprotein convertase subtilisin/kexin type 9, commonly referred to as PCSK9, is a serine protease enzyme encoded by the PCSK9 gene located on chromosome 1 in humans. This enzyme plays a critical role in lipid metabolism, particularly in the regulation of low-density lipoprotein receptors (LDLR). PCSK9 binds to LDLR and promotes its degradation, leading to increased plasma levels of low-density lipoprotein cholesterol (LDL-C) and contributing to conditions such as hypercholesterolemia and cardiovascular diseases. Structurally, PCSK9 consists of several domains: a signal peptide, an N-terminal prodomain, a catalytic domain, and a C-terminal domain, each playing distinct roles in its function and regulation .

  • Autocatalytic Cleavage: After synthesis in the endoplasmic reticulum (ER), PCSK9 is autocatalytically cleaved at specific sites to remove the signal peptide and prodomain. This cleavage is essential for its maturation and secretion .
  • Binding Reaction: The mature form of PCSK9 binds to the epidermal growth factor-like repeat A domain of LDLR. This interaction increases significantly in acidic environments, such as those found in endosomes, enhancing the internalization of LDLR .
  • Degradation Promotion: Following binding, the PCSK9-LDLR complex is directed to lysosomes for degradation, preventing the recycling of LDLR back to the cell surface and thereby decreasing LDL clearance from the bloodstream .

PCSK9's primary biological activity involves regulating cholesterol homeostasis by modulating LDLR levels. By promoting the degradation of LDLR, PCSK9 effectively reduces the liver's ability to clear circulating LDL particles from the bloodstream. Gain-of-function mutations in the PCSK9 gene are associated with autosomal dominant hypercholesterolemia, while loss-of-function mutations result in lower plasma LDL-C levels . Additionally, PCSK9 has been implicated in immune regulation by degrading major histocompatibility complex class I molecules, which can influence tumor immunity .

The synthesis of PCSK9 occurs mainly in the liver and involves several steps:

  • Transcription and Translation: The PCSK9 gene is transcribed into messenger RNA and then translated into a precursor protein.
  • Post-Translational Modifications: The precursor undergoes autocatalytic cleavage within the ER to remove its prodomain while remaining noncovalently bound to it.
  • Secretion: The cleaved protein is transported to the Golgi apparatus and secreted as an inactive dimer complex into circulation .

PCSK9 has significant clinical implications:

  • Cardiovascular Disease Treatment: Inhibition of PCSK9 has emerged as a therapeutic target for lowering LDL cholesterol levels. Monoclonal antibodies against PCSK9 have been developed and are used clinically to treat hypercholesterolemia.
  • Biomarker for Disease Risk: Elevated levels of PCSK9 are associated with increased cardiovascular risk, making it a potential biomarker for assessing cardiovascular diseases .

Research has demonstrated various interactions involving PCSK9:

  • With LDLR: The binding affinity between PCSK9 and LDLR increases dramatically in acidic environments, facilitating receptor internalization and degradation .
  • With Other Proteins: Studies have identified interactions between PCSK9 and other proteins that may modulate its activity or stability. For instance, heparan sulfate proteoglycans play a role in capturing PCSK9 for effective binding to LDLR .
  • Regulatory Mechanisms: Various factors such as glucagon signaling have been shown to influence PCSK9 expression and activity through post-transcriptional mechanisms .

Several compounds share structural or functional similarities with PCSK9. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity to PCSK9Unique Features
Proprotein Convertase SubtilisinEnzymatic function related to protein processingDifferent substrate specificity; broader physiological roles
FurinInvolved in proprotein processingFunctions primarily as an endoprotease with distinct substrates
Proprotein Convertase 5/6Shares function in processing proproteinsDifferent tissue distribution and regulatory mechanisms
Proprotein Convertase 7Related function in lipid metabolismDistinct regulatory pathways influencing metabolic syndrome

PCSK9 is unique due to its specific role in cholesterol metabolism and its mechanism of action involving direct receptor degradation rather than mere processing.

XLogP3

4

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

11

Exact Mass

1289.54133754 g/mol

Monoisotopic Mass

1289.54133754 g/mol

Heavy Atom Count

91

Dates

Last modified: 08-15-2024

Explore Compound Types